
ゴセレリン酢酸塩
概要
説明
ゴセレリン酢酸塩は、視床下部のデカペプチドであるゴナドレリンの合成ノナペプチド類似体です。主に性ホルモン(テストステロンやエストロゲンなど)の産生を抑制するゴナドトロピン放出ホルモンアゴニストとして使用されます。 この化合物は、乳がんや前立腺がんなどのホルモン感受性がんの治療、および子宮内膜症やその他の婦人科疾患の管理に広く使用されています .
科学的研究の応用
Clinical Applications
Goserelin acetate is approved for several indications:
- Prostate Cancer : Used as a palliative treatment in advanced cases and in combination with radiation therapy for localized disease.
- Breast Cancer : Employed primarily in premenopausal women with advanced breast cancer as part of palliative care.
- Endometriosis : Utilized to manage symptoms by inducing a temporary menopausal state.
- Atherosclerosis : Recent studies suggest potential applications in preventing cardiovascular diseases associated with atherosclerosis .
Table 1: Approved Uses of Goserelin Acetate
Condition | Indication Type | Patient Population |
---|---|---|
Prostate Cancer | Palliative Treatment | Men with advanced prostate cancer |
Breast Cancer | Palliative Treatment | Premenopausal women with advanced cancer |
Endometriosis | Symptom Management | Women suffering from endometriosis |
Atherosclerosis | Preventive Treatment | Patients at risk for cardiovascular diseases |
Prostate Cancer Treatment
A significant study analyzed the efficacy of goserelin acetate in treating advanced prostate cancer. In a multicenter trial involving 371 patients, goserelin was compared to combined androgen blockade therapies. The findings indicated no significant survival advantage between the treatments, although patients with minimal disease benefited more from combined therapies .
Endometriosis Management
In a clinical setting, goserelin acetate has been effective in reducing pain and improving quality of life for women with endometriosis. A retrospective analysis highlighted that patients experienced significant symptom relief after treatment, demonstrating its utility beyond oncology .
Atherosclerosis Research
Emerging research has explored goserelin's role in cardiovascular health. A patent noted its potential to decrease the incidence of myocardial infarction and peripheral vascular disease when administered at therapeutic doses . This application is particularly relevant given the rising prevalence of cardiovascular diseases.
Adverse Effects
While goserelin acetate is generally well-tolerated, some adverse effects have been documented. A case report described erythema nodosum following treatment, illustrating the need for monitoring patients for dermatological reactions during therapy .
作用機序
ゴセレリン酢酸塩は、下垂体ゴナドトロピンの分泌を強力に阻害します。下垂体のゴナドトロピン放出ホルモン受容体に結合し、黄体形成ホルモン(LH)と卵胞刺激ホルモン(FSH)のレベルが最初に急上昇します。慢性投与により、これらの受容体のダウンレギュレーションが起こり、LHとFSHの分泌が持続的に抑制されます。 この抑制により、テストステロンやエストロゲンなどの性ホルモンの産生が去勢レベルまで低下します .
類似の化合物:
リュープロレリン酢酸塩: ホルモン感受性がんの治療に使用される別のゴナドトロピン放出ホルモンアゴニスト。
トリプトレリン: ゴナドトロピン放出ホルモンの合成デカペプチドアゴニストで、同様の適応症に使用される。
比較:
ゴセレリン酢酸塩とリュープロレリン酢酸塩: 両方の化合物は性ホルモンの産生を抑制するために使用されますが、ゴセレリン酢酸塩は作用時間が長いことから、しばしば好まれます。
ゴセレリン酢酸塩とトリプトレリン: トリプトレリンは同様の作用機序を持ちますが、薬物動態プロファイルと作用時間に違いがある可能性があります。
ゴセレリン酢酸塩とブセレリン: ブセレリンは同様の適応症に使用されますが、投与経路や投与スケジュールが異なる場合があります
ゴセレリン酢酸塩は、その有効性、安全性プロファイル、およびさまざまな治療用途における汎用性により際立っています。
生化学分析
Biochemical Properties
Goserelin acetate plays a significant role in biochemical reactions. It interacts with the gonadotropin-releasing hormone receptor (GnRHR) in the anterior pituitary gland . This interaction triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for the production of sex hormones . With continuous administration of Goserelin acetate, the pituitary gland becomes desensitized, leading to a decline in the release of these hormones .
Cellular Effects
Goserelin acetate has profound effects on various types of cells and cellular processes. In men, it inhibits the production of the hormone testosterone, which may stimulate the growth of cancer cells . In women, Goserelin acetate decreases the production of the hormone estradiol to levels similar to a postmenopausal state . These changes influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Goserelin acetate involves its binding to GnRHR, acting as an agonist . Initially, it stimulates the release of LH and FSH, leading to an increase in the production of sex hormones . With continuous administration, the number of GnRHR decreases, leading to a down-regulation of testosterone and estrogen production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Goserelin acetate change over time. Initially, it causes a supra-physiological level increase of testosterone, which then rapidly falls to castration level . The potency of Goserelin acetate is comparable to the comparator Zoladex®, but its effect lasts longer and is more stable .
Dosage Effects in Animal Models
In animal models, the effects of Goserelin acetate vary with different dosages. A single-dose pharmacokinetics study in rats demonstrated that the Cmax and AUClast of Goserelin acetate increased in a dose-proportional manner in the range of 0.45–1.80 mg/kg .
Metabolic Pathways
Goserelin acetate is involved in the metabolic pathway of gonadotropin-releasing hormone. It interferes with the hormone signals from the brain that control how the ovaries work, switching off the production of estrogen .
Transport and Distribution
Goserelin acetate is administered as an implant under the skin, from where it is slowly absorbed into the body . It is poorly protein-bound and has a serum elimination half-life of two to four hours in patients with normal renal function .
Subcellular Localization
The subcellular localization of Goserelin acetate is primarily at the GnRHR on the anterior pituitary gland . It binds to these receptors, triggering a series of events that ultimately lead to a decrease in the production of sex hormones .
準備方法
合成経路と反応条件: ゴセレリン酢酸塩は、一連のペプチドカップリング反応によって合成されます。合成には、アミノ酸を段階的に付加してノナペプチド鎖を形成することが含まれます。重要なステップには以下が含まれます。
- 望ましくない反応を防ぐためにアミノ酸官能基を保護する。
- ペプチド結合形成を促進するためにカルボキシル基を活性化する。
- ジシクロヘキシルカルボジイミド(DCC)およびN-ヒドロキシスクシンイミド(NHS)などの試薬を使用してアミノ酸をカップリングする。
- 最終的なペプチドを得るために官能基を脱保護する .
工業生産方法: 工業的には、ゴセレリン酢酸塩は固相ペプチド合成(SPPS)を用いて製造されます。この方法は、ペプチドの効率的かつスケーラブルな生産を可能にします。プロセスには以下が含まれます。
- 最初のアミノ酸を固体樹脂に固定する。
- 保護されたアミノ酸を順次添加する。
- ペプチドを樹脂から切断し、高速液体クロマトグラフィー(HPLC)を使用して精製する .
化学反応の分析
反応の種類: ゴセレリン酢酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: ペプチドは特定の条件下で酸化され、ジスルフィド結合を形成する。
還元: 還元反応はジスルフィド結合を切断し、チオール基に戻す。
一般的な試薬と条件:
酸化: 過酸化水素(H₂O₂)またはヨウ素(I₂)を水溶液中。
還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。
主な製品:
酸化: ジスルフィド結合したペプチドの形成。
還元: 遊離チオール基の再生。
置換: 側鎖が変化した修飾ペプチド.
4. 科学研究の応用
ゴセレリン酢酸塩は、科学研究において幅広い用途があります。
化学: ペプチド合成および修飾研究のモデル化合物として使用される。
生物学: ホルモンレベルの調節における役割とその細胞プロセスへの影響について調査されている。
類似化合物との比較
Leuprolide acetate: Another gonadotropin-releasing hormone agonist used in the treatment of hormone-sensitive cancers.
Triptorelin: A synthetic decapeptide agonist of gonadotropin-releasing hormone, used for similar indications.
Buserelin: A gonadotropin-releasing hormone agonist used in the treatment of prostate cancer and endometriosis
Comparison:
Goserelin acetate vs. Leuprolide acetate: Both compounds are used to suppress sex hormone production, but goserelin acetate is often preferred for its longer duration of action.
Goserelin acetate vs. Triptorelin: Triptorelin has a similar mechanism of action but may differ in its pharmacokinetic profile and duration of action.
Goserelin acetate vs. Buserelin: Buserelin is used for similar indications but may have different administration routes and dosing schedules
Goserelin acetate stands out due to its efficacy, safety profile, and versatility in various therapeutic applications.
生物活性
Goserelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH), primarily used in the treatment of hormone-sensitive cancers and conditions such as prostate cancer, breast cancer, and endometriosis. This article delves into its biological activity, pharmacological effects, clinical applications, and associated case studies.
Goserelin acetate acts as a GnRH receptor agonist , initially stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, it leads to desensitization of the GnRH receptors, resulting in decreased secretion of sex hormones. This mechanism underlies its use in managing hormone-dependent tumors and conditions.
- Initial Phase : Surge in LH and FSH release.
- Sustained Administration : Suppression of gonadotropin and sex hormone levels.
Pharmacological Effects
Goserelin acetate has demonstrated antiproliferative activity against various cancers, notably:
- Breast Cancer : Effective in premenopausal women with advanced breast cancer, showing significant response rates in clinical trials .
- Prostate Cancer : Reduces testosterone levels leading to tumor regression .
- Endometriosis : Used to thin the endometrium before surgical procedures .
Clinical Applications
The primary indications for goserelin acetate include:
- Prostate Cancer : Palliative treatment for advanced stages.
- Breast Cancer : Management in premenopausal women.
- Endometriosis : Treatment to alleviate symptoms and prepare for surgical interventions.
- Precocious Puberty : Delays sexual maturation in children.
Erythema Nodosum Case Study
A recent case report highlighted an unusual adverse effect of goserelin acetate—erythema nodosum. This finding underscores the importance of monitoring for rare side effects during treatment .
Comparative Efficacy Study
A randomized controlled study compared goserelin acetate with combined androgen blockade in advanced prostate cancer patients. While no significant differences were found in overall survival rates, subgroup analyses indicated that patients with minimal disease might benefit more from combination therapy .
Endometriosis Treatment Comparison
In a study involving 315 premenopausal women with endometriosis, goserelin acetate was compared to danazol. The results showed that goserelin significantly reduced endometriosis scores by 53%, compared to 33% for danazol, indicating its superior efficacy .
Technical Data
Parameter | Value |
---|---|
Chemical Structure | C59H84N18O14 |
CAS Number | 145781-92-6 |
Molecular Weight | 1,181.4 g/mol |
Formulation | Extended-release microspheres |
Safety Profile
While goserelin is generally well-tolerated, it can cause side effects such as:
- Allergic reactions (e.g., rash)
- Sexual dysfunction
- Hot flashes
- Injection site reactions
Monitoring for these effects is crucial for patient safety.
特性
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N18O14.C2H4O2/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38;1-2(3)4/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45+,46-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDXDQDKCZPQSZ-JHYYTBFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88N18O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046736 | |
Record name | Goserelin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145781-92-6 | |
Record name | Goserelin acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145781926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Goserelin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[O-(1,1-dimethylethyl)-D-serine]-1-9-luteinizing hormone-releasing factor (swine), 2-(aminocarbonyl)hydrazide, acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GOSERELIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YUU2PV0U8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。